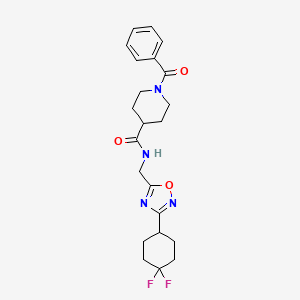
1-benzoyl-N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 1-benzoyl-N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-4-carboxamide is a synthetic molecule that appears to be designed for biological activity, given its structural complexity and the presence of multiple functional groups. While the specific papers provided do not directly discuss this compound, they do provide insights into similar piperidine derivatives and their biological activities, which can help infer the potential characteristics and applications of the compound .
Synthesis Analysis
The synthesis of piperidine derivatives often involves multi-step reactions that introduce various functional groups to the piperidine core. For instance, the synthesis of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, as mentioned in paper , involves the introduction of a benzoyl group and a benzyl group to the piperidine ring. This process likely involves the formation of amide bonds and the use of reagents that can facilitate the addition of these groups to the nitrogen atoms of the piperidine ring. The synthesis of N-substituted piperidine-4-(benzylidene-4-carboxylic acids) described in paper also involves the attachment of various acyl groups to the nitrogen of the piperidine ring, which suggests that similar methods could be used for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of piperidine derivatives is characterized by the presence of a six-membered piperidine ring, which can be substituted at various positions to modulate the molecule's properties. The presence of a benzoyl group, as seen in the compounds discussed in papers and , suggests that the compound may also exhibit increased lipophilicity due to the aromatic ring. The difluorocyclohexyl group mentioned in the compound's name indicates the presence of a cyclohexyl ring with two fluorine atoms, which could affect the molecule's electronic properties and potentially its biological activity.
Chemical Reactions Analysis
Piperidine derivatives can participate in various chemical reactions, particularly those involving their functional groups. For example, the anti-acetylcholinesterase activity of the compounds in paper suggests that the piperidine derivatives can interact with the active site of enzymes, potentially through the formation of reversible or irreversible complexes. The inhibitory activity towards 5alpha-reductase reported in paper also implies that these compounds can interact with enzyme substrates or the enzyme itself, affecting its function.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives are influenced by their functional groups and overall molecular structure. The introduction of bulky groups, such as the benzoyl group, can increase the molecule's size and hydrophobicity, which in turn can affect its solubility and membrane permeability. The presence of a basic nitrogen atom in the piperidine ring, as discussed in paper , is crucial for activity, suggesting that the basicity of the compound may play a role in its interaction with biological targets. The fluorine atoms in the difluorocyclohexyl group could also influence the compound's reactivity and binding affinity to biological molecules due to their electronegativity.
Applications De Recherche Scientifique
Synthesis and Chemical Structure
Researchers have developed novel synthesis methods and investigated the chemical structures of compounds related to "1-benzoyl-N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-4-carboxamide". For instance, compounds bearing oxadiazole and piperidine moieties have been synthesized and their structures confirmed through spectroscopic methods. These compounds are of interest due to their potential biological activities, including antimicrobial and anticancer properties (Sañudo et al., 2006), (Kharchenko et al., 2008).
Biological Evaluation
Several studies have evaluated the biological activities of compounds with structural similarities to "1-benzoyl-N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-4-carboxamide". This includes their potential as antimicrobial and anticancer agents. A series of novel compounds derived from 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid were synthesized, characterized, and evaluated for their antimicrobial activities against Gram-positive and Gram-negative bacterial strains as well as fungal strains (Jadhav et al., 2017).
Anticancer Potential
The search for potent anticancer agents has led to the synthesis of cyclic amine-containing benzimidazole carboxamide derivatives. These compounds have been evaluated for their PARP1/2 inhibitory activity and antiproliferative activity against various human cancer cell lines, revealing their strong cytotoxicity to tumor cells. Among these, a specific compound showed significant PARP1/2 inhibitory activity, suggesting its promise as a candidate for cancer treatment (Tang et al., 2021).
Pharmacokinetics and Drug Development
Research on the pharmacokinetics and potential drug development applications of related compounds has been conducted, highlighting the importance of understanding the metabolic stability and clearance mechanisms for the advancement of novel therapeutic agents. For example, the impact of hydrolysis-mediated clearance on the pharmacokinetics of novel anaplastic lymphoma kinase inhibitors was explored, providing insights into the challenges and considerations for developing effective cancer therapies (Teffera et al., 2013).
Propriétés
IUPAC Name |
1-benzoyl-N-[[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26F2N4O3/c23-22(24)10-6-15(7-11-22)19-26-18(31-27-19)14-25-20(29)16-8-12-28(13-9-16)21(30)17-4-2-1-3-5-17/h1-5,15-16H,6-14H2,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPMADZMWGHQBLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C2=NOC(=N2)CNC(=O)C3CCN(CC3)C(=O)C4=CC=CC=C4)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26F2N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-benzoyl-N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-hydroxy-5-nitro-2-[(E)-2-(2-propoxynaphthalen-1-yl)ethenyl]pyrimidin-4(3H)-one](/img/structure/B2520460.png)

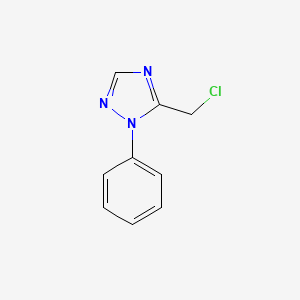
![(E)-4-(Dimethylamino)-N-[[5-(1,1,2,2,2-pentafluoroethyl)-1,2-oxazol-3-yl]methyl]but-2-enamide](/img/structure/B2520466.png)
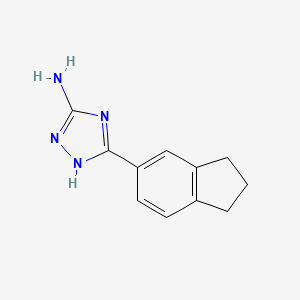
![2-(2-fluorophenoxy)-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2520468.png)
![N-(3-(N,N-dimethylsulfamoyl)phenyl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2520472.png)
![1-{4-[4-(3-chlorophenyl)piperazin-1-yl]-4-oxobutyl}-4-methylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2520474.png)
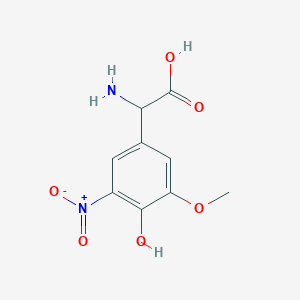
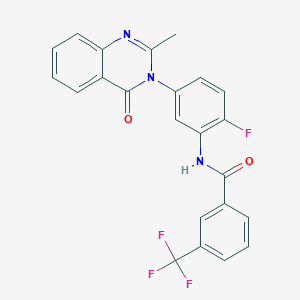

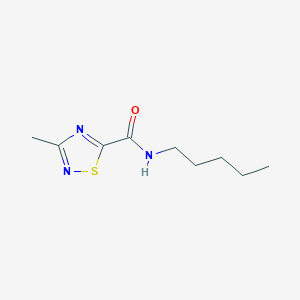

![N-(1,3-benzodioxol-5-ylmethyl)-2-[1-(furan-2-ylmethyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2520481.png)